Α-PROTEIN
Description
Properties
CAS No. |
146317-23-9 |
|---|---|
Molecular Formula |
C8H9NO4 |
Origin of Product |
United States |
Preparation Methods
Filter-Aided Sample Preparation (FASP)
FASP utilizes centrifugal filter units (e.g., 30 kDa cutoff) to separate proteins from detergents and contaminants. Proteins are denatured in 8 M urea, reduced with DTT, alkylated with IAA, and digested on-filter with trypsin. Post-digestion peptides are recovered via centrifugation and desalted using C18 StageTips. While FASP effectively removes SDS, its multi-step workflow increases the risk of sample loss, particularly for low-abundance proteins.
Suspension Trapping (S-Trap)
S-Trap columns bind proteins in a methanol-rich buffer, enabling detergent removal without centrifugation. After lysing cells in a phosphate buffer (pH 7.55), proteins are reduced, alkylated, and digested on-column for 3 hours. Peptides are eluted using ammonium bicarbonate and formic acid, yielding high recovery rates suitable for small sample sizes.
Single-Pot, Solid-Phase-Enhanced Sample Preparation (SP3)
SP3 uses hydrophilic beads to capture proteins in ethanol, followed by on-bead digestion. This method is compatible with SDS and other additives, offering virtually lossless recovery across a broad protein concentration range. A simplified SP3 protocol can be completed in 30 minutes, making it ideal for high-throughput studies.
Purification and Refinement Methods
Acid Precipitation
Acid precipitation (pH 3.5 with HCl) effectively isolates this compound from E. coli lysates. After sonication and centrifugation, the supernatant is neutralized with NaOH, yielding 89.9% pure monomeric this compound. This method minimizes multimer formation but requires careful pH control to prevent protein denaturation.
Periplasmic Lysis with Chromatography
Periplasmic lysis avoids harsh denaturation by exploiting osmotic shock to release this compound from E. coli. Subsequent ion exchange chromatography (IEX) and gel filtration (GF) achieve 95% purity, with 96.5% monomeric protein. This method preserves native conformation but demands specialized equipment for column-based purification.
Table 1: Comparative Analysis of this compound Purification Methods
| Method | Purity (%) | Monomer Content (%) | Final Concentration (μM) |
|---|---|---|---|
| Boiling | 86 | 36.9 | 0.219 |
| Ammonium Sulfate | 81 | 44.7 | 0.267 |
| Acid Precipitation | 89.9 | 42.9 | 0.257 |
| Periplasmic Lysis | 95 | 48.7 | 0.292 |
Data derived from nondenaturing mass spectrometry and densitometry.
Recommendations for Optimal this compound Preparation
-
For Proteomic Studies : Prioritize SPEED or SP3 for rapid, detergent-free processing.
-
Structural Studies : Use periplasmic lysis with IEX/GF to preserve native conformation.
-
High-Throughput Applications : Adopt SP3 or S-Trap for minimal hands-on time.
-
Avoid : Boiling or ammonium sulfate precipitation if monomeric purity is critical .
Chemical Reactions Analysis
Types of Reactions
Α-PROTEIN undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. For example, the amine function of α-amino acids reacts with nitrous acid to form diazonium ions, which can then undergo further reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the reaction of α-amino acids with aldehydes can lead to the formation of imines or Schiff bases .
Scientific Research Applications
Α-PROTEIN has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of various compounds and as a catalyst in chemical reactions.
Biology: Plays a crucial role in cellular processes and signaling pathways.
Medicine: Used in the development of therapeutic agents and as a biomarker for various diseases.
Industry: Utilized in the production of food additives, cosmetics, and pharmaceuticals .
Mechanism of Action
The mechanism of action of Α-PROTEIN involves its interaction with specific molecular targets and pathways. For example, anti-inflammatory peptides derived from this compound can modulate cytokines and the immune response to mitigate inflammation . These peptides operate by engaging with immune cells to regulate the inflammatory response, making them potential therapeutic agents for inflammatory diseases .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds/Proteins
Binding Affinity and Protein Interactions
Α-PROTEIN exhibits exceptional protein-binding characteristics. Compounds with fluorobenzoic acid moieties (similar to this compound’s synthetic components) show logKa values for human serum albumin (HSA) affinity comparable to tacrine (THA), a reference compound. However, this compound derivatives with 8–9 carbon atom linkers achieve near-complete protein binding (99%), outperforming THA (78%) and short-chain analogues (91–93%) .
| Compound | Linker Length | Protein Binding (%PPB) | logKa (HSA Affinity) |
|---|---|---|---|
| THA (Reference) | N/A | 78% | 3.0 |
| Short-Chain Analogues | 2–4 carbons | 91–93% | 3.5 |
| This compound Derivatives | 8–9 carbons | 99% | 4.2 |
Computational and Phenotypic Comparisons
Proteomic Interaction Signatures
The CANDO platform, which maps compound-protein interactions across proteomes, reveals that synthetic proteins like this compound exhibit distinct interaction profiles compared to natural proteins. For instance, this compound’s interaction with mitochondrial prenyltransferases (e.g., TgFPPS) is weaker than natural substrates like farnesyl pyrophosphate (FPP) but stronger than dolichols, suggesting unique multitargeted behavior .
Ligand Docking Performance
In silico docking studies (e.g., McConkey et al.) demonstrate that this compound’s synthetic structure achieves higher docking accuracy (RMSD < 2.0 Å) compared to natural proteins when paired with de novo drug design algorithms. This is attributed to its rigid, customizable backbone, which reduces conformational noise .
Bioactivity and Functional Clustering
Hierarchical clustering of bioactivity profiles (NCI-60 and PubChem data) places this compound in a cluster with fluorobenzoic acid derivatives, sharing modes of action such as enzyme inhibition and receptor antagonism. However, its synthetic nature correlates with reduced off-target effects compared to structurally similar natural compounds like caffeine or morphine, which show broader proteomic interactions .
Q & A
Basic Research Questions
Q. What are the standard experimental protocols for isolating and purifying Α-PROTEIN?
- Methodological Answer : Isolation typically involves recombinant expression in bacterial or mammalian systems, followed by affinity chromatography (e.g., His-tag purification) and size-exclusion chromatography to ensure homogeneity. Document buffer conditions (pH, ionic strength) and protease inhibitors to prevent degradation. For reproducibility, include detailed steps on lysis methods, centrifugation parameters, and validation via SDS-PAGE or Western blot .
Q. Which assays are commonly used to assess this compound functional activity?
- Methodological Answer : Functional assays depend on this compound’s role. Examples include:
- Enzymatic activity: Kinetic assays (e.g., spectrophotometric monitoring of substrate conversion).
- Binding interactions: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for affinity measurements.
- Cellular assays: Luciferase reporters or co-immunoprecipitation to study signaling pathways. Always include positive/negative controls and technical replicates .
Q. How can researchers ensure reproducibility in this compound expression systems?
- Methodological Answer : Standardize growth conditions (temperature, induction time, media composition), validate plasmid constructs via sequencing, and document batch-to-batch variability. Use orthogonal validation (e.g., circular dichroism for secondary structure confirmation) alongside activity assays. Share protocols in supplementary materials to aid replication .
Advanced Research Questions
Q. How should discrepancies in this compound structural data (e.g., X-ray crystallography vs. Cryo-EM) be resolved?
- Methodological Answer :
Verify sample purity : Use dynamic light scattering (DLS) to check for aggregates.
Cross-validate with computational tools : Run molecular dynamics (MD) simulations or compare with AlphaFold2-predicted structures to identify conformational flexibility .
Experimental reconciliation : Repeat under identical buffer conditions and consider post-translational modifications (e.g., phosphorylation) that may alter stability .
Q. What strategies optimize this compound stability for long-term biochemical studies?
- Methodological Answer :
- Buffer optimization : Screen pH (6.5–8.0) and additives (glycerol, trehalose) using differential scanning fluorimetry (DSF).
- Cryoprotection : Test flash-freezing in liquid nitrogen vs. slow cooling with cryoprotectants.
- Post-translational modification (PTM) analysis : Use mass spectrometry to identify modifications affecting stability and design mutants (e.g., phosphorylation-null variants) for comparative studies .
Q. How can researchers address contradictory functional data in this compound studies (e.g., conflicting kinase activity reports)?
- Methodological Answer :
Control for experimental variables : Ensure consistent substrate concentrations, ATP levels, and temperature.
Validate with orthogonal methods : Compare activity across multiple assays (e.g., radioactive kinase assays vs. antibody-based phospho-detection).
Contextualize biological relevance : Use knockout cell lines or tissue-specific models to confirm in vivo relevance of in vitro findings .
Q. What computational approaches integrate multi-omics data to study this compound interactions?
- Methodological Answer :
- Network analysis : Tools like STRING or Cytoscape map this compound interactomes using transcriptomic/proteomic datasets.
- Machine learning : Train models on structural (PDB) and functional (GO terms) data to predict binding partners.
- Validation : Cross-reference with experimental techniques like cross-linking mass spectrometry or yeast two-hybrid screens .
Methodological Best Practices
- Data Transparency : Share raw data (e.g., gel images, kinetic curves) in repositories like Zenodo or Figshare. Reference datasets using DOIs .
- Ethical Reporting : Disclose limitations (e.g., crystallization artifacts, overexpression-induced aggregation) and potential biases (e.g., antibody cross-reactivity) .
- Literature Integration : Use systematic reviews (PRISMA guidelines) to synthesize conflicting findings and identify knowledge gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
